![molecular formula C16H18O4 B2507075 (3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one CAS No. 89291-75-8](/img/structure/B2507075.png)
(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The papers provided do not directly describe the synthesis of the compound "(3aR,6aR)-6-(benzyloxymethyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one". However, they do provide insight into the synthesis of related heterocyclic compounds. For instance, Paper 1 discusses the combination of 1-aryl-1,4-dihydropyridines with dimethyl acetylenedicarboxylate to form complex cyclopenta[cyclobuta]pyrroles, with the structures deduced from NMR and mass spectra . Paper 2 describes the reaction of benzaldehyde with methyl acetoacetate in the presence of morpholine to yield various cyclohexadiene derivatives, with the synthesis conditions optimized for the production of specific compounds . These studies suggest that the synthesis of complex heterocyclic compounds often involves multistep reactions and careful optimization of conditions.
Molecular Structure Analysis
The molecular structure of heterocyclic compounds is often complex and requires detailed analysis to determine. The papers provided do not directly analyze the molecular structure of the compound , but they do offer methods for deducing the structure of similar compounds. For example, the use of 1H, 13C NMR, and mass spectra was crucial in determining the structure of the synthesized cyclopenta[cyclobuta]pyrroles in Paper 1 . Similarly, the configurations of the compounds synthesized in Paper 2 were assigned based on their proton NMR spectra . These techniques are likely applicable to the analysis of the molecular structure of "this compound".
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of heterocyclic compounds can be complex and varied. Paper 1 discusses the formation of cyclopenta[cyclobuta]pyrroles through the reaction of dihydropyridines with acetylenedicarboxylate . Paper 2 explores the condensation reactions involving benzaldehyde, methyl acetoacetate, and morpholine or piperidine to produce cyclohexadiene derivatives . These reactions are indicative of the types of chemical processes that might be involved in the synthesis of the compound "this compound", such as condensation, dehydration, and hydrolysis.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure. While the papers provided do not discuss the specific properties of "this compound", they do mention properties of related compounds. For example, some of the compounds synthesized in Paper 2 exhibited potent calcium channel-blocking activity , which is a significant pharmacological property. The physical properties such as solubility, melting point, and stability would also be important to consider, although they are not discussed in the provided papers.
Aplicaciones Científicas De Investigación
Synthesis of Carbocyclic Sinefungin
(Yin, Zhao, & Schneller, 2007) detailed a preparation method for carbocyclic sinefungin, a compound related to the target molecule, through an 18-step synthesis. This method is adaptable for various carbocyclic sinefungin analogs.
Transformation of Nitrohexofuranoses into Cyclopentylamines
(Fernandez et al., 2010) described the total synthesis of a methyl compound structurally similar to the target molecule. The process involved intramolecular cyclization and E1cb elimination.
Preparation of Dioxin-4-ones and Pyrones
(Katritzky et al., 2005) researched the synthesis of 2,2-dimethyl-6-(2-oxoalkyl)-1,3-dioxin-4-ones and corresponding pyrones, indicating the versatility of the target molecule's structural framework in synthetic chemistry.
Synthesis of 5′-Methylhomoaristeromycin
(Ye & Schneller, 2016) discussed the synthesis of 5′-Methylhomoaristeromycin using a Michael reaction starting from a compound closely related to the target molecule.
Synthesis of Epoxy Glucose Derivatives for Corrosion Inhibition
(Koulou et al., 2020) investigated the use of compounds structurally similar to the target molecule as inhibitors for mild steel corrosion in acidic environments.
Safety and Hazards
Propiedades
IUPAC Name |
(3aR,6aR)-2,2-dimethyl-6-(phenylmethoxymethyl)-3a,6a-dihydrocyclopenta[d][1,3]dioxol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O4/c1-16(2)19-14-12(8-13(17)15(14)20-16)10-18-9-11-6-4-3-5-7-11/h3-8,14-15H,9-10H2,1-2H3/t14-,15+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMAKCSFQZGDHG-CABCVRRESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC2C(O1)C(=O)C=C2COCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(O[C@H]2[C@@H](O1)C(=O)C=C2COCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-fluorophenyl)-2-[2-[(Z)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B2506992.png)


![N-[cyano(2-methoxyphenyl)methyl]-2-(phenylsulfanyl)acetamide](/img/structure/B2506998.png)
![N-(1-cyanocyclopentyl)-2-({5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-6-yl}amino)acetamide](/img/structure/B2506999.png)
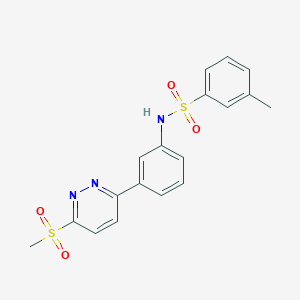
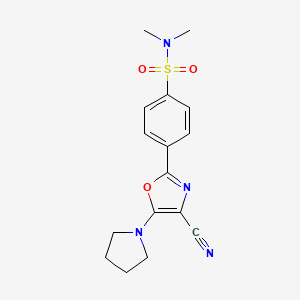
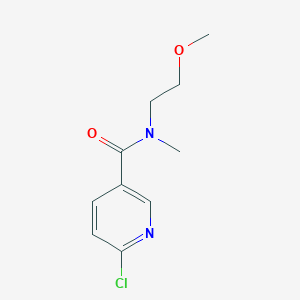

![N-(2-carbamoylphenyl)-2-(1,1-dioxidotetrahydrothiophen-3-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2507005.png)
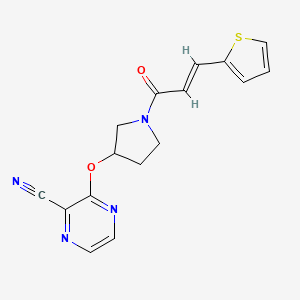
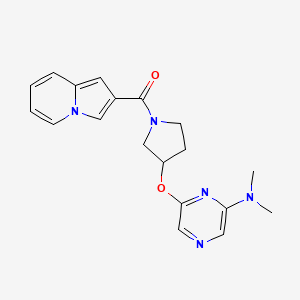
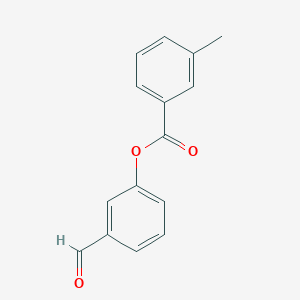
![N-(4-ethylbenzyl)-1-[(2-piperidin-1-ylpyridin-3-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B2507015.png)